3,4-dimethoxy-N-(4-methoxybenzyl)benzamide
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Overview
Description
3,4-dimethoxy-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C17H19NO4 It is characterized by the presence of methoxy groups on the benzene rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-methoxybenzyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 3,4-dimethoxy-N-(4-methoxybenzyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3,4-dimethoxy-N-(4-methoxybenzyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-methylbenzamide
- 3,4-dimethyl-N-(4-methylbenzyl)benzamide
- 3,4-dimethoxybenzylamine
Uniqueness
3,4-dimethoxy-N-(4-methoxybenzyl)benzamide is unique due to the presence of multiple methoxy groups, which enhance its solubility and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-14-7-4-12(5-8-14)11-18-17(19)13-6-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGRNWZUXVXFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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